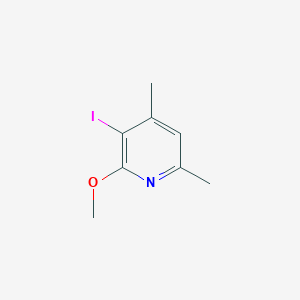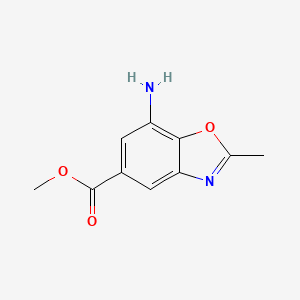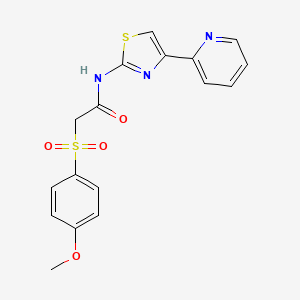
3-Iodo-2-methoxy-4,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methoxy-4,6-dimethylpyridine is a chemical compound with the molecular formula C8H10INO . It has a molecular weight of 263.08 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Iodo-2-methoxy-4,6-dimethylpyridine is 1S/C8H10INO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Iodo-2-methoxy-4,6-dimethylpyridine is a liquid . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Organic Synthesis
3-Iodo-2-methoxy-4,6-dimethylpyridine: is utilized in organic synthesis as a versatile building block. Its iodo and methoxy groups make it a suitable candidate for various coupling reactions, such as Suzuki and Heck reactions, which are pivotal in constructing complex organic molecules. This compound can act as a precursor for the synthesis of heterocyclic compounds, which are commonly found in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound finds its application in the development of drug candidates. It can be used to create analogs of biologically active molecules, aiding in the discovery of new therapeutic agents. The iodo group, in particular, can be strategically replaced or used in further functionalization to enhance the pharmacological properties of a molecule .
Material Science
The pyridine moiety of 3-Iodo-2-methoxy-4,6-dimethylpyridine is of interest in material science, especially in the creation of organic semiconductors and conductive polymers. These materials are essential for developing electronic devices like organic light-emitting diodes (OLEDs) and solar cells. The compound’s structural features may influence the charge transport properties of these materials .
Catalysis
This compound can serve as a ligand in catalytic systems due to its pyridine ring. It can coordinate to metal centers, forming complexes that catalyze various chemical transformations. This is particularly useful in industrial processes that require efficient and selective catalysts for sustainable chemistry practices .
Environmental Studies
In environmental studies, derivatives of 3-Iodo-2-methoxy-4,6-dimethylpyridine could be explored for their potential use in environmental remediation. For instance, they might be studied for their ability to bind to pollutants or to act as sensors for detecting hazardous substances in the environment .
Biochemistry Research
In biochemistry, this compound’s derivatives may be investigated for their interactions with biological macromolecules. Understanding these interactions can provide insights into the fundamental processes of life and lead to the development of diagnostic tools or treatments for various diseases .
Analytical Chemistry
3-Iodo-2-methoxy-4,6-dimethylpyridine: can be used in analytical chemistry as a reagent or a standard in chromatographic methods. Its distinct chemical structure allows for its use in the quantification and qualification of complex mixtures, aiding in the analysis of substances in various samples .
Industrial Applications
Industrially, this compound could be employed in the synthesis of dyes, pigments, and other specialty chemicals. Its molecular structure allows for a high degree of modification, making it a valuable component in the development of new industrial products .
Propriétés
IUPAC Name |
3-iodo-2-methoxy-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZXHYPNYAKRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-methoxy-4,6-dimethylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2851191.png)



![2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2851199.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)

![3-(2-chlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2851203.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2851205.png)


